N-(n-Butyl)phosphoric Triamide

Vue d'ensemble

Description

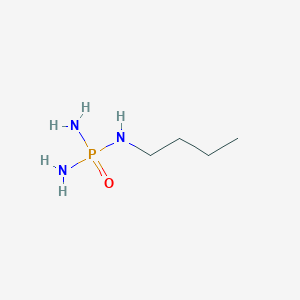

N-(n-Butyl)phosphoric acid triamide is an organophosphorus compound with the chemical formula C4H14N3PO. It is a derivative of phosphoric acid and is known for its role as a urease inhibitor. This compound is used primarily in agriculture to enhance the efficiency of nitrogen fertilizers by reducing the volatilization of ammonia.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(n-Butyl)phosphoric acid triamide typically involves the reaction of n-butylamine with phosphoric triamide. The process can be carried out in the presence of an organic solvent such as dichloromethane and an organic base like sodium hydroxide.

Industrial Production Methods

Industrial production of N-(n-Butyl)phosphoric acid triamide involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain a white solid suitable for agricultural applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(n-Butyl)phosphoric acid triamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphoric derivatives.

Substitution: It can participate in substitution reactions where the n-butyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various phosphoric acid derivatives and substituted phosphoric triamides, which have applications in different fields .

Applications De Recherche Scientifique

Urease Inhibition Mechanism

Research indicates that NBPTO binds effectively to the active site of urease enzymes, such as those from Sporosarcina pasteurii. The binding involves a tridentate interaction with nickel ions in the enzyme's active site, which is critical for its inhibitory action. This mechanism allows for a reversible slow-inhibition mode, characterized by a high affinity for the enzyme compared to other inhibitors like NBPT .

Agricultural Applications

Enhanced Nitrogen Use Efficiency (NUE) : NBPTO has been shown to significantly improve NUE in various crops. For instance, studies have demonstrated that maize treated with NBPTO-coated urea exhibited higher yields and nitrogen uptake compared to conventional urea treatments. The application rates of 96 kg N ha resulted in an increase in NUE by up to 45% .

Reduction of Ammonia Volatilization : The application of NBPTO has been effective in reducing ammonia emissions from surface-applied urea. Research indicates that it can delay the maximum rate of ammonia loss, thereby preserving nitrogen in the soil for longer periods .

Case Studies

| Study | Findings | Application Rate | Crop Type |

|---|---|---|---|

| Espindula et al. (2013) | Increased maize yield and NUE | 96 kg N ha | Maize |

| Mathiagan et al. (2019) | Reduced urease activity and nitrogen loss | 100 kg N ha | Rice |

| Zaman et al. (2013) | Higher nitrogen uptake with NBPT-treated fertilizer | Varies | Various crops |

Environmental Impact

The use of NBPTO not only enhances agricultural productivity but also contributes to environmental sustainability by mitigating greenhouse gas emissions associated with nitrogen fertilizers. In Ireland, fertilizers treated with NBPT are applied to reduce both ammonia and nitrous oxide emissions from agricultural practices .

Analytical Applications

N-(n-Butyl)phosphoric triamide is also utilized as an analytical standard for quantifying residues in environmental samples such as soil and milk products. Advanced techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) have been employed to detect and quantify NBPTO residues, ensuring food safety and compliance with regulatory standards .

Mécanisme D'action

N-(n-Butyl)phosphoric acid triamide exerts its effects by inhibiting the enzyme urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of urease, coordinating with the nickel atoms present in the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing ammonia volatilization .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(n-Butyl)thiophosphoric triamide: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

Phenyl phosphorodiamidate: Another urease inhibitor with a different alkyl group, used for similar purposes in enhancing nitrogen fertilizer efficiency.

Uniqueness

N-(n-Butyl)phosphoric acid triamide is unique due to its specific binding mechanism with urease and its effectiveness in reducing ammonia volatilization. Its stability and efficiency under various soil conditions make it a preferred choice for agricultural applications .

Activité Biologique

N-(n-Butyl)phosphoric triamide (NBPT) is a widely studied compound primarily recognized for its role as a urease inhibitor in agricultural applications. This article delves into its biological activity, mechanisms of action, and implications for both plant metabolism and environmental management.

Overview of NBPT

NBPT is an oxo-derivative of N-(n-butyl)thiophosphoric triamide (NBPT), utilized extensively to enhance the efficiency of urea-based fertilizers. By inhibiting the urease enzyme, which catalyzes the hydrolysis of urea to ammonia, NBPT reduces nitrogen losses through volatilization, thereby improving nitrogen use efficiency in crops .

The primary mechanism by which NBPT exerts its biological activity is through the inhibition of urease, a nickel-dependent enzyme found in many soil microorganisms. This inhibition is crucial for enhancing the effectiveness of nitrogen fertilizers:

- Urease Inhibition : NBPT binds to urease, preventing it from converting urea to ammonia. This action not only retains nitrogen in the soil but also modifies the metabolic pathways in plants that utilize urea as a nitrogen source .

- Molecular Interaction : Recent studies have shown that NBPT forms a stable complex with urease, characterized by a slow-inhibition mode of action. The kinetic properties indicate that NBPT has a high affinity for the enzyme's active site, significantly lowering the rate at which urea is hydrolyzed .

Effects on Plant Metabolism

Research indicates that treatment with NBPT leads to significant changes in plant metabolism:

- Metabolic Reprogramming : In maize seedlings treated with urea and NBPT, transcriptomic analyses revealed alterations in primary metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. This metabolic shift is associated with an accumulation of urea within plant tissues and a reduction in ammonium levels .

- Amino Acid Profiles : The application of NBPT affects the synthesis and accumulation of amino acids such as glutamine and asparagine. The reduced activity of glutamine synthetase and related enzymes indicates a bottleneck in ammonium assimilation due to urease inhibition .

Case Study 1: Urease Inhibition in Maize

A study conducted on maize seedlings demonstrated that short-term exposure to NBPT altered nitrogen assimilation processes. The results showed:

- Inhibition of Urease Activity : A marked decrease in endogenous urease activity was observed, leading to increased internal urea pools.

- Physiological Symptoms : Some plants exhibited leaf tip scorch and necrotic margins, possibly linked to cytotoxic effects from accumulated urea .

Case Study 2: Residue Transfer into Milk

In Ireland, field studies were conducted to assess the transfer of NBPT residues into milk from treated pastures. Using advanced analytical methods like UHPLC-MS/MS, researchers found:

- Residue Levels : NBPT was detected at low concentrations in milk samples, raising concerns about potential environmental impacts and food safety.

- Method Validation : The extraction method developed showed high recovery rates (74–114%), confirming its reliability for monitoring NBPT residues .

Comparative Analysis of Biological Activity

| Compound | Urease Inhibition Efficiency | Application Context | Plant Impact |

|---|---|---|---|

| This compound (NBPT) | High | Urea-based fertilizers | Alters amino acid profiles; reduces ammonium levels |

| N-(n-butyl)thiophosphoric triamide (NBPT) | Moderate | Agricultural applications | Enhances nitrogen uptake; potential toxicity at high doses |

Propriétés

IUPAC Name |

N-diaminophosphorylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOGKIUXIQBHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948157 | |

| Record name | N-Butylphosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25316-39-6 | |

| Record name | Phosphoric triamide, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylphosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.